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Abstract
HN37, also known as Pynegabine, is a novel, potent, and chemically stable activator of

voltage-gated potassium channels KCNQ2/Kv7.2. Developed as a structural analog of

retigabine, HN37 exhibits enhanced potency, an improved safety margin, and greater chemical

stability, positioning it as a promising candidate for antiepileptic drug therapy.[1][2][3][4]

Preclinical studies have demonstrated its efficacy in various seizure models, and it has

progressed to clinical trials.[1][2][3] This document provides a comprehensive overview of the

chemical properties, mechanism of action, synthesis, and biological activity of HN37, supported

by experimental data and protocols.

Chemical Properties and Structure
HN37 is a small molecule with the chemical name methyl (4-((4-fluorobenzyl)(prop-2-yn-1-

yl)amino)-2,6-dimethylphenyl)carbamate.[5] Its design circumvents the chemical liabilities of

retigabine by removing the ortho-amino group susceptible to oxidation and introducing two

adjacent methyl groups to the carbamate motif.[1][3][6] This modification results in a chemically

stable compound with improved brain-to-blood exposure ratios compared to retigabine.[7][8]

Table 1: Physicochemical Properties of HN37
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Property Value Reference

IUPAC Name

methyl (4-((4-fluorobenzyl)

(prop-2-yn-1-yl)amino)-2,6-

dimethylphenyl)carbamate

[5]

Synonyms Pynegabine, HN-37 [1][5][9]

Molecular Formula C20H21FN2O2 [5]

Molecular Weight 340.40 g/mol [5]

Exact Mass 340.1587 [5]

Mechanism of Action: KCNQ2/Kv7.2 Channel
Activation
HN37 functions as a potent activator of neuronal Kv7 channels, particularly KCNQ2 and

KCNQ3, which are responsible for the M-current that stabilizes the neuronal membrane

potential.[1][10] By activating these channels, HN37 enhances potassium efflux, leading to

hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which is

the underlying mechanism of its anticonvulsant effects.

Cryo-electron microscopy studies have revealed that HN37 binds to the KCNQ2 channel,

stabilizing its open conformation.[10] The activation mechanism is proposed to involve

phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial cofactor for KCNQ channel function.[10]
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Caption: Proposed mechanism of action for HN37.
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Synthesis of HN37 (Pynegabine)
A concise, three-step synthesis for Pynegabine has been developed to improve the feasibility

of large-scale production, avoiding the use of highly toxic and dangerous reagents.[7] The core

of this strategy is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[7][8]

2,6-dimethylaniline Bromination & Methoxycarbonylation
(Intermediate 17)

Buchwald-Hartwig Cross-Coupling
with p-fluorobenzylamine

Alkylation with
Propargyl Bromide HN37 (Pynegabine)

Click to download full resolution via product page

Caption: Simplified three-step synthesis workflow for HN37.

Experimental Protocol: Synthesis of Methyl (4-(4-
Fluorobenzylamino)-2,6-dimethylphenyl)carbamate
(Intermediate)
The following protocol is a key step in the synthesis of HN37:[7]

To a mixture of compound 17 (12.5 g, 48.4 mmol), [Pd(allyl)Cl]2 (0.443 g, 1.21 mmol), and

BippyPhos (2.45 g, 4.83 mmol) in a 350 mL flask at room temperature under an Argon

atmosphere, add THF (94 mL) and 4-fluorobenzylamine (5.26 mL, 46.0 mmol).

Stir the reaction mixture for 10 minutes.

Add tBuONa (1 mol/L in THF, 143 mL, 143 mmol).

Stir the reaction at 50 °C for 2 hours.

Upon completion, proceed with standard workup and purification procedures to isolate the

product.

Biological Activity and Efficacy
HN37 demonstrates significantly higher potency as a KCNQ2 channel activator compared to

retigabine.[7][8] Its efficacy has been confirmed in preclinical models of epilepsy, including the
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maximal electroshock (MES) test and the 6 Hz model of pharmacoresistant limbic seizures.[1]

[2][3][4]

Table 2: In Vitro Potency of HN37

Channel EC50 (nM)
Fold Potency vs.
Retigabine

Reference

KCNQ2 37 55x [7][8][11]

KCNQ2/KCNQ3 - 125x [7][8]

Table 3: In Vivo Anticonvulsant Activity of HN37

Test Model Species Route
ED50
(mg/kg)

Protective
Index
(TD50/ED50
)

Reference

Maximal

Electroshock

(MES)

Mouse p.o. -
>8x vs.

Retigabine
[7][8]

6 Hz Seizure

Model
Mouse p.o. - - [1][2][3]

Experimental Protocol: Electrophysiological Recording
of KCNQ2/KCNQ3 Currents
The following provides a general workflow for assessing the activity of HN37 on KCNQ

channels using patch-clamp electrophysiology.
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Caption: Workflow for electrophysiological analysis of HN37.

Safety and Clinical Development
HN37 has demonstrated a better safety margin compared to retigabine in preclinical studies.[1]

[7][8] It has progressed to Phase I and Phase IIa clinical trials in China for the treatment of
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epilepsy, with ongoing evaluation of its safety, tolerability, efficacy, and pharmacokinetics as an

add-on therapy for patients with focal epilepsy.[1][9][12]

Conclusion
HN37 (Pynegabine) is a promising next-generation KCNQ channel activator with a compelling

preclinical profile. Its enhanced potency, improved chemical stability, and favorable safety

margin make it a strong candidate for the treatment of epilepsy. Further clinical investigation

will be crucial in determining its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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